molecular formula C11H8N2 B3349720 Imidazo[5,1-a]isoquinoline CAS No. 234-61-7

Imidazo[5,1-a]isoquinoline

Cat. No.: B3349720
CAS No.: 234-61-7
M. Wt: 168.19 g/mol
InChI Key: ZAVXICQEZRMZHE-UHFFFAOYSA-N
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Description

Imidazo[5,1-a]isoquinoline is a heterocyclic compound that features a fused ring system combining an imidazole ring and an isoquinoline ring. This structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications. The compound is known for its stability and potential use in organic electronics, pharmaceuticals, and as a building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[5,1-a]isoquinoline can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzylamine with 2-bromoacetophenone, followed by cyclization under basic conditions. Another method includes the use of a palladium-catalyzed cross-coupling reaction between 2-bromoisoquinoline and imidazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Imidazo[5,1-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Imidazo[5,1-a]isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[5,1-a]isoquinoline varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit kinases involved in cancer cell proliferation or act as an antagonist to neurotransmitter receptors in neurological disorders. The molecular targets and pathways involved include protein kinases, G-protein coupled receptors, and ion channels .

Comparison with Similar Compounds

Uniqueness: Imidazo[5,1-a]isoquinoline is unique due to its specific ring fusion, which imparts distinct electronic properties and stability. This makes it particularly valuable in optoelectronic applications and as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

imidazo[5,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-4-10-9(3-1)5-6-13-8-12-7-11(10)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVXICQEZRMZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482063
Record name Imidazo[5,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234-61-7
Record name Imidazo[5,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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